molecular formula C14H14O2 B2984498 1-(4-Phenoxyphenyl)ethanol CAS No. 4974-85-0

1-(4-Phenoxyphenyl)ethanol

Cat. No.: B2984498
CAS No.: 4974-85-0
M. Wt: 214.264
InChI Key: HCIFMENZOKGFEI-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)ethanol is a secondary alcohol characterized by a phenoxyphenyl group (a phenyl ring linked via an ether oxygen to another phenyl ring) and a hydroxyl-bearing ethyl chain. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol (estimated from analogs in ). The phenoxyphenyl moiety confers lipophilicity (logP ~3.5, inferred from ), while the hydroxyl group enhances polarity, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

1-(4-phenoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFMENZOKGFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345871
Record name 1-(4-Phenoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-85-0
Record name 1-(4-Phenoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-phenoxyacetophenone. This method employs a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-phenoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: Further reduction of this compound can yield 4-phenoxyphenylmethanol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 4-Phenoxybenzaldehyde.

    Reduction: 4-Phenoxyphenylmethanol.

    Substitution: 1-(4-Phenoxyphenyl)ethyl chloride.

Scientific Research Applications

While the primary search results do not directly focus on the applications of "1-(4-Phenoxyphenyl)ethanol," they do provide some information regarding its synthesis, related compounds, and potential applications of similar compounds. Here's a breakdown of what can be gathered:

Synthesis and Production

  • Synthetic Method: A synthetic method for producing 1-(4-Phenoxyphenyl)-2-propyl alcohol, an ether alcohol, is available . The method involves using 4-phenoxy phenyl as a starting material, dissolving it in a solvent, adding an acid binding agent, and stirring the reaction at a specific temperature. Then, a chloroisopropyl alcohol solution is added, and the mixture is stirred until the reaction is complete . The product, 1-(4-Phenoxyphenyl)-2-propyl alcohol, is then separated and after-treated .
  • Raw Material Utilization: The existing methods for producing ether alcohol utilize p-phenoxyphenol and propylene oxide for material synthesis . However, these methods can result in isomer impurities that are difficult to separate, which affects the content of the target product and reduces the utilization ratio of p-phenoxyphenol . The new synthetic process aims to improve the utilization of raw materials, yield, and content of the target product .

Related Compounds and Their Applications

  • 2-(4-Phenoxyphenyl) oxirane: This compound is related to the preparation of agricultural bactericides . It can be used to prepare 2-[2-chloro-4-(4-chlorophenoxy)-phenyl] oxyethane, which is involved in the synthesis of difenoconazole .
  • 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate: Studies suggest potential applications in treating anxiety disorders and as an anti-inflammatory agent.

Metabolic Studies

  • Ethanol Dehydrogenase: 1-(4-hydroxyphenyl)-ethanol is dehydrogenated to 4-hydroxyacetophenone during anaerobic degradation of p-ethylphenol . The enzyme responsible for 1-(4-hydroxyphenyl)-ethanol oxidation is Hped .

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations
2.1.1 (4-Phenoxyphenyl)methanol
  • Structure: Replaces the ethanol group with a methanol group.
  • Molecular Formula : C₁₃H₁₂O₂; Molecular Weight: 200.24 g/mol .
  • Key Differences: Reduced steric bulk and lower molecular weight compared to 1-(4-Phenoxyphenyl)ethanol. The methanol group may decrease solubility in nonpolar solvents due to shorter alkyl chain length.
2.1.2 1-(4-Phenoxyphenyl)ethan-1-one
  • Structure : Ketone analog (replaces hydroxyl with carbonyl).
  • Molecular Formula : C₁₄H₁₂O₂; Molecular Weight: 212.25 g/mol ; logP: 3.422 .
  • Key Differences: The ketone group eliminates hydrogen-bonding capacity, increasing lipophilicity (higher logP) and reducing reactivity in nucleophilic substitutions compared to the ethanol derivative.
2.1.3 4-Hydroxyphenylethanol
  • Molecular Formula : C₈H₁₀O₂; Molecular Weight: 138.16 g/mol .
2.2 Aromatic Substituent Variations
2.2.1 1-(4-Biphenylyl)ethanol
  • Structure: Biphenyl group replaces phenoxyphenyl.
  • Molecular Formula : C₁₄H₁₄O; Molecular Weight: 198.26 g/mol .
  • Key Differences: The biphenyl group increases π-π stacking interactions and lipophilicity but lacks the ether oxygen, reducing polarity and metabolic stability compared to this compound.
2.2.2 1-(4-Ethylphenyl)ethan-1-ol
  • Structure : Ethyl substituent on the phenyl ring.
  • Molecular Formula : C₁₀H₁₄O; Molecular Weight: 150.22 g/mol .
  • Key Differences: The ethyl group introduces steric hindrance and electron-donating effects, which may alter reactivity in electrophilic aromatic substitution compared to the electron-withdrawing phenoxy group.
3.1 Key Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
This compound C₁₄H₁₄O₂ 214.26 ~3.5 Phenoxy, secondary alcohol
(4-Phenoxyphenyl)methanol C₁₃H₁₂O₂ 200.24 N/A Phenoxy, primary alcohol
1-(4-Phenoxyphenyl)ethanone C₁₄H₁₂O₂ 212.25 3.42 Phenoxy, ketone
4-Hydroxyphenylethanol C₈H₁₀O₂ 138.16 N/A Phenolic hydroxyl, alcohol
1-(4-Biphenylyl)ethanol C₁₄H₁₄O 198.26 N/A Biphenyl, alcohol

Research and Pharmacological Relevance

  • This compound and its analogs are intermediates in drug synthesis. For example, ibrutinib () contains a 4-phenoxyphenyl group, highlighting the pharmacophoric importance of this moiety in kinase inhibitors.
  • Ketone analogs (e.g., 1-(4-phenoxyphenyl)ethan-1-one) show higher metabolic stability due to reduced oxidative susceptibility compared to alcohols .
  • Biphenylyl derivatives are explored in oncology for enhanced target binding via aromatic interactions .

Biological Activity

1-(4-Phenoxyphenyl)ethanol, also known as 2-amino-1-(4-phenoxyphenyl)ethanol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound features a phenoxy group that enhances its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-phenoxybenzaldehyde with nitromethane, followed by reduction using lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. For example, studies involving structurally similar compounds have demonstrated significant protection against convulsions induced by pentylenetetrazole in animal models .

2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. For instance, studies on related phenolic compounds have reported effective inhibition of pathogens such as Staphylococcus aureus and Enterococcus faecium . The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways.

3. Antioxidant Activity
this compound has been evaluated for its antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems, contributing to their protective effects against cellular damage .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding: The compound may modulate receptor signaling pathways, influencing various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Demonstrated anticonvulsant activity in mice, with effective doses comparable to standard medications like diazepam.
Reported significant antimicrobial activity against MRSA strains, highlighting its potential as an antimicrobial agent.
Evaluated antioxidant properties using various assays, confirming its efficacy in reducing oxidative stress.

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